5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
描述
This compound, with the systematic name 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide, is a benzamide derivative featuring a methoxy-substituted imidazo[1,2-b]pyridazine core. Its molecular formula is C₂₃H₂₀ClN₄O₃, and it is structurally characterized by:
- A 5-chloro-2-methoxybenzamide moiety linked to a phenyl ring.
- A 2-methylphenyl group substituted with a 6-methoxyimidazo[1,2-b]pyridazine heterocycle.
属性
IUPAC Name |
5-chloro-2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-4-5-14(18-12-27-20(24-18)8-9-21(26-27)30-3)10-17(13)25-22(28)16-11-15(23)6-7-19(16)29-2/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNCGUCVXXXJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazopyridazine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-b]pyridazine ring system.
Substitution Reactions: Introduction of the methoxy and chloro groups through nucleophilic substitution reactions.
Amidation: Coupling of the substituted imidazopyridazine with 5-chloro-2-methoxybenzoic acid to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (like chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), sodium hydride (NaH).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structure which may interact with biological targets.
Biochemical Research: Used in studies to understand enzyme interactions and inhibition mechanisms.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following analysis compares 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide with analogs reported in patents and chemical databases.
Table 1: Structural and Functional Comparison
Key Observations from Research Findings
Substituent Effects on Kinase Binding: The 2-methylphenyl group in the target compound may confer superior steric compatibility with kinase ATP-binding pockets compared to the 2-methoxy analog . Replacement of methoxy with cyclopropanecarbonylamino (as in the VEGFR inhibitor) introduces a bulky hydrophobic group, likely enhancing selectivity for VEGF receptors .
Electronic and Metabolic Considerations: The 5-chloro-2-methoxybenzamide moiety in the target compound provides moderate electron-withdrawing effects, which may stabilize interactions with catalytic lysine residues in kinases.
Solubility vs. Permeability Trade-offs :
- The 2,3-dimethoxybenzamide derivative (CAS 946217-58-9) exhibits higher polarity due to additional methoxy groups, which could improve aqueous solubility but limit blood-brain barrier penetration .
生物活性
5-Chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and specific case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C17H15ClN4O2
- Molecular Weight : 342.78 g/mol
- CAS Number : 946323-20-2
The structure includes a chloro group, methoxy group, and an imidazo[1,2-b]pyridazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, a crucial process for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The compound’s interaction with microtubules disrupts mitotic spindle formation, thus preventing proper cell division.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- IC50 Values :
- Against HeLa cells: 100 nM
- Against HCT-15 cells: 200 nM
- Against MDA-MB-468 cells: 150 nM
These values indicate that the compound exhibits potent anticancer activity at low concentrations, making it a promising candidate for further development.
Table 1: Summary of Biological Activity
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 100 | Tubulin polymerization inhibition |
| HCT-15 | 200 | Cell cycle arrest |
| MDA-MB-468 | 150 | Induction of apoptosis |
Case Studies
- In Vivo Studies : In a mouse model with taxane-resistant prostate cancer (PC-3/TxR), administration of the compound at a dosage of 30 mg/kg resulted in an impressive tumor growth reduction of approximately 83.8% over four weeks .
- Mechanistic Insights : Further studies revealed that the compound not only inhibits tubulin polymerization but also induces G2/M phase arrest in A549 lung cancer cells at concentrations as low as 0.5 µM. This was evidenced by flow cytometry analysis showing increased percentages of cells in the G2/M phase after treatment .
- Structure-Activity Relationship (SAR) : Analysis of various derivatives indicated that modifications to the imidazo[1,2-b]pyridazine ring could enhance potency. Compounds with electron-donating groups on the phenyl portion showed greater activity compared to those with electron-withdrawing groups .
常见问题
Q. Basic/Advanced Differentiation :
- Basic : Focus on reaction steps and solvent selection.
- Advanced : Mechanistic analysis of side reactions (e.g., demethylation under acidic conditions).
How can structural contradictions in X-ray crystallography and NMR data be resolved for this compound?
Answer:
Discrepancies often arise from:
- Tautomerism : Imidazo[1,2-b]pyridazine systems may exhibit keto-enol tautomerism, altering NMR shifts .
- Crystal packing effects : X-ray structures may show non-planar conformations due to intermolecular hydrogen bonds (e.g., N–H⋯N interactions) .
Q. Resolution strategies :
- Variable-temperature NMR to identify dynamic equilibria.
- DFT calculations to compare experimental and theoretical spectra .
Q. Advanced considerations :
- Metabolite identification : LC-MS/MS to detect hydrolyzed products (e.g., free benzamide) .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
Key modifications and assays:
Q. Advanced :
- X-ray crystallography : Resolve ambiguity in imidazo[1,2-b]pyridazine orientation .
How should researchers address discrepancies in reported biological activity across studies?
Answer:
Common sources of contradiction:
- Assay variability : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .
- Purity differences : Re-test batches with HPLC-certified purity >98% .
Case study :
A 10% impurity (dechlorinated byproduct) reduced reported IC by 3-fold in kinase assays .
What computational approaches are suitable for predicting this compound’s binding mode?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) .
- MD simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) .
Validation :
Compare predicted vs. experimental ΔG values (ITC/SPR data) .
How can in vivo pharmacokinetic studies be optimized for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
